Synthesis and characterization of 1-(Piperidin-1-yl)propan-2-ol
Synthesis and characterization of 1-(Piperidin-1-yl)propan-2-ol
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Piperidin-1-yl)propan-2-ol
Executive Summary
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-(Piperidin-1-yl)propan-2-ol, a valuable β-amino alcohol intermediate in pharmaceutical and chemical research. The document details the predominant synthetic methodology—the nucleophilic ring-opening of propylene oxide with piperidine—elucidating the underlying reaction mechanism and regioselectivity. A detailed, field-tested experimental protocol is provided, covering the reaction setup, work-up, and purification by vacuum distillation. Furthermore, this guide outlines the essential analytical techniques for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with expected spectral data. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this key chemical building block.
Introduction: Significance and Physicochemical Properties
1-(Piperidin-1-yl)propan-2-ol is a heterocyclic compound featuring a saturated six-membered piperidine ring N-substituted with a 2-hydroxypropyl group. Its molecular structure, containing both a nucleophilic tertiary amine and a secondary alcohol, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). The piperidine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to confer desirable pharmacokinetic properties.[1] The β-amino alcohol functionality is also a key pharmacophore in various drug classes.
A reliable and well-characterized supply of 1-(Piperidin-1-yl)propan-2-ol is therefore critical for research and development. This guide provides the necessary expertise to synthesize and validate this compound with high purity.
Compound Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol [2] |
| CAS Number | 934-90-7[3] |
| Appearance | Colorless to pale yellow liquid (typical) |
Synthetic Strategy: Epoxide Ring-Opening
The most direct and industrially scalable method for preparing 1-(Piperidin-1-yl)propan-2-ol is the nucleophilic ring-opening of an epoxide, propylene oxide, with piperidine. This reaction is a classic example of the synthesis of β-amino alcohols.
Mechanistic Rationale and Regioselectivity
The reaction proceeds via a nucleophilic attack (SN2 mechanism) by the lone pair of electrons on the piperidine nitrogen atom onto one of the carbon atoms of the epoxide ring. The strained three-membered ring readily opens to relieve this ring strain.
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Nucleophile: Piperidine
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Electrophile: Propylene oxide
A critical aspect of this synthesis is regioselectivity . Propylene oxide is an asymmetrical epoxide. The nucleophilic attack can, in principle, occur at either C1 (the less substituted carbon) or C2 (the more substituted carbon).
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Attack at C1 (Path A): Leads to the desired product, 1-(Piperidin-1-yl)propan-2-ol .
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Attack at C2 (Path B): Leads to the isomeric byproduct, 2-(Piperidin-1-yl)propan-1-ol .[4]
Under neutral or basic/aprotic conditions, the reaction is governed primarily by sterics. The nucleophile (piperidine) preferentially attacks the less sterically hindered carbon atom (C1), making 1-(Piperidin-1-yl)propan-2-ol the major product .[5][6] The use of a protic solvent like methanol or ethanol facilitates the reaction by protonating the oxygen of the epoxide, making it a better leaving group, and also protonates the resulting alkoxide to yield the final alcohol product.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Materials
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Piperidine (C₅H₁₁N)
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Propylene oxide (C₃H₆O)
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Methanol (CH₃OH), anhydrous
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Magnesium sulfate (MgSO₄), anhydrous
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Standard laboratory glassware (round-bottom flask, condenser, addition funnel)
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Magnetic stirrer and heating mantle
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Rotary evaporator
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Vacuum distillation apparatus
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1-(Piperidin-1-yl)propan-2-ol.
Step-by-Step Procedure
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Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser, dissolve piperidine (85.15 g, 1.0 mol) in 150 mL of anhydrous methanol.
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Initial Cooling: Cool the solution in an ice-water bath to 0-5 °C with gentle stirring.
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Reactant Addition: Add propylene oxide (58.08 g, 1.0 mol) to the addition funnel. Add the propylene oxide dropwise to the stirred piperidine solution over a period of 60-90 minutes. Causality: This slow, cooled addition is crucial to control the initial exothermic reaction and prevent overheating or loss of the volatile propylene oxide (boiling point: 34 °C).
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Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12 hours.
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Completion: Following the 12-hour stir, heat the reaction mixture to reflux (approx. 65 °C for methanol) for 4 hours to ensure the reaction goes to completion.
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Solvent Removal: Cool the mixture to room temperature and remove the methanol using a rotary evaporator.
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Drying: Dry the resulting crude oil over anhydrous magnesium sulfate, swirl, and let it stand for 20 minutes.
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Purification: Filter off the magnesium sulfate. Purify the crude liquid by vacuum distillation to yield 1-(Piperidin-1-yl)propan-2-ol as a clear, colorless to pale yellow oil. Causality: Vacuum distillation is the preferred method for purifying liquids with relatively high boiling points to prevent thermal decomposition that might occur at atmospheric pressure.[7]
Characterization and Spectroscopic Analysis
Structural confirmation and purity assessment are achieved through a combination of spectroscopic methods.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve ~15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
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¹H NMR: The proton NMR spectrum provides information on the hydrogen environments.
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δ ~3.8-4.0 ppm (m, 1H): Corresponds to the proton on the carbon bearing the hydroxyl group (-CH-OH).
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δ ~2.2-2.6 ppm (m, 6H): A complex multiplet region corresponding to the two methylene protons adjacent to the nitrogen in the propanol chain (-N-CH₂-) and the four equatorial/axial protons on the carbons adjacent to the nitrogen within the piperidine ring.
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δ ~1.4-1.7 ppm (m, 6H): Multiplets from the remaining six protons of the piperidine ring (β and γ positions).
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δ ~1.1 ppm (d, 3H): A doublet for the terminal methyl group (-CH₃), split by the adjacent CH proton.
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The hydroxyl proton (-OH) may appear as a broad singlet anywhere from δ 2.0-5.0 ppm, and its integration can be variable due to exchange.
-
-
¹³C NMR: The carbon NMR spectrum shows a unique signal for each carbon atom.
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δ ~66-68 ppm: Carbon attached to the hydroxyl group (-CH-OH).
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δ ~62-64 ppm: Methylene carbon between the piperidine nitrogen and the chiral center (-N-CH₂-).
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δ ~54-56 ppm: Carbons adjacent to the nitrogen in the piperidine ring.
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δ ~26-28 ppm: β-carbons of the piperidine ring.
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δ ~24-25 ppm: γ-carbon of the piperidine ring.
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δ ~20-22 ppm: Terminal methyl carbon (-CH₃).
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Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
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~3400 cm⁻¹ (broad): Strong, broad absorption characteristic of the O-H stretching vibration, broadened due to hydrogen bonding.[8]
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~2930 & 2850 cm⁻¹ (strong): C-H stretching vibrations of the methylene and methyl groups.
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~1100 cm⁻¹ (strong): C-O stretching vibration of the secondary alcohol.
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~1150 cm⁻¹ (medium): C-N stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information from fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 143 , corresponding to the molecular weight of the compound.
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Key Fragments:
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m/z = 128: Loss of a methyl group ([M-15]⁺).
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m/z = 98: Alpha-cleavage resulting in the loss of the hydroxypropyl side chain, leaving a piperidinyl-methylene fragment.
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m/z = 45: Fragment corresponding to [CH(OH)CH₃]⁺.
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Summary of Characterization Data
| Technique | Feature | Expected Observation |
| ¹H NMR | Chemical Shifts (δ, ppm) | ~3.9 (m, 1H), ~2.4 (m, 6H), ~1.5 (m, 6H), ~1.1 (d, 3H) |
| ¹³C NMR | Chemical Shifts (δ, ppm) | ~67, ~63, ~55, ~27, ~24, ~21 |
| IR | Wavenumbers (cm⁻¹) | ~3400 (O-H), ~2930 (C-H), ~1100 (C-O) |
| MS | m/z | 143 (M⁺), 128, 98 |
Safety, Handling, and Storage
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Safety: 1-(Piperidin-1-yl)propan-2-ol should be handled with care. It is an amine and may be corrosive or irritating to the skin and eyes. All starting materials are hazardous. Piperidine is toxic and flammable. Propylene oxide is a highly flammable, volatile, and carcinogenic substance.[9]
-
Handling: Work in a well-ventilated fume hood. Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This guide establishes a robust and reliable framework for the synthesis and characterization of 1-(Piperidin-1-yl)propan-2-ol. The outlined protocol, based on the regioselective ring-opening of propylene oxide, provides a high-yield pathway to this important chemical intermediate. The detailed spectroscopic data serves as a benchmark for quality control, ensuring the identity and purity of the final product. By integrating mechanistic understanding with practical experimental guidance, this document serves as an essential resource for scientists leveraging this versatile building block in their research and development endeavors.
References
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Maharramov, A. M., et al. (2011). 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3241. Available at: [Link]
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Yadav, G. D., & Mistry, C. K. (2014). New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol. Journal of Molecular Catalysis B: Enzymatic, 107, 139-146. Available at: [Link]
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ResearchGate (n.d.). Ring-opening reaction of propylene oxide with piperidine. Scientific diagram. Available at: [Link]
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Pandey, D., & Yadav, G. D. (2019). Reaction mechanisms of Epoxide ring opening with propylene oxide. ResearchGate. Available at: [Link]
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Gulea, A., et al. (2020). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Studia Universitatis Babeş-Bolyai Chemia. Available at: [Link]
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DTIC (1991). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
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Organic Syntheses (n.d.). Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl). Available at: [Link]
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PubChem (n.d.). 2-(Piperidin-1-yl)propan-1-ol. National Center for Biotechnology Information. Available at: [Link]
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Doc Brown's Chemistry (n.d.). Infrared spectrum of propan-2-ol. Available at: [Link]
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